molecular formula C10H16ClNO B2436335 N-(Furan-2-ylmethyl)cyclopentanamine;hydrochloride CAS No. 2418705-59-4

N-(Furan-2-ylmethyl)cyclopentanamine;hydrochloride

Cat. No.: B2436335
CAS No.: 2418705-59-4
M. Wt: 201.69
InChI Key: YUHUCIPPKPVQOL-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)cyclopentanamine;hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl It is a derivative of cyclopentanamine, where the amine group is substituted with a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-2-ylmethyl)cyclopentanamine;hydrochloride typically involves the reaction of cyclopentanamine with furan-2-carbaldehyde in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-ylmethyl)cyclopentanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: N-substituted cyclopentanamine derivatives.

Scientific Research Applications

N-(Furan-2-ylmethyl)cyclopentanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)cyclopentanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the amine group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(Furan-2-ylmethyl)cyclohexanamine;hydrochloride
  • N-(Furan-2-ylmethyl)piperidine;hydrochloride
  • N-(Furan-2-ylmethyl)morpholine;hydrochloride

Uniqueness

N-(Furan-2-ylmethyl)cyclopentanamine;hydrochloride is unique due to its specific ring structure and the presence of the furan moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

N-(Furan-2-ylmethyl)cyclopentanamine;hydrochloride is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant studies, supported by data tables and case studies.

This compound is synthesized through the reaction of cyclopentanamine with furan-2-carbaldehyde, typically involving a reducing agent to form the desired amine. The hydrochloride salt is formed by subsequent treatment with hydrochloric acid. The reaction pathway can be summarized as follows:

  • Formation of imine intermediate.
  • Reduction to yield cyclopentanamine derivative.
  • Salt formation with hydrochloric acid.

The biological activity of N-(furan-2-ylmethyl)cyclopentanamine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The furan ring facilitates π-π interactions with aromatic residues in proteins, while the amine group forms hydrogen bonds with polar residues. These interactions modulate the activity of target proteins, leading to various biological effects, including:

  • Antibacterial Activity: Inhibition of bacterial growth through disruption of cellular processes.
  • Anticancer Potential: Induction of apoptosis in cancer cells by modifying mitochondrial functions.
  • Anti-inflammatory Effects: Inhibition of COX enzymes, reducing inflammation.

Antibacterial Activity

Research indicates that derivatives containing the furan nucleus exhibit significant antibacterial properties. For instance, compounds similar to N-(furan-2-ylmethyl)cyclopentanamine have been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus at minimal inhibitory concentrations (MICs) ranging from 64 µg/mL to lower values depending on structural modifications.

CompoundMIC (µg/mL)Target Bacteria
Compound 164E. coli
Compound 232S. aureus
Compound 316Proteus vulgaris

Anticancer Activity

In vitro studies have demonstrated that certain furan derivatives can inhibit the proliferation of cancer cell lines such as HeLa cells, with IC50 values as low as 0.15 µg/mL for some conjugated compounds.

CompoundIC50 (µg/mL)Cancer Cell Line
Conjugate 10.15HeLa
Conjugate 20.30MCF-7
Conjugate 30.25A549

Case Studies

Case Study 1: Antibacterial Efficacy
A study evaluated a series of furan derivatives for their antibacterial activity against multiple strains, including Pseudomonas fluorescens. The results indicated that certain derivatives outperformed traditional antibiotics like streptomycin and tetracycline.

Case Study 2: Anti-inflammatory Properties
In a carrageenan-induced rat model, derivatives of N-(furan-2-ylmethyl)cyclopentanamine were tested for their anti-inflammatory effects. Results showed significant reduction in paw edema compared to control groups, suggesting potential for development as COX inhibitors.

Properties

IUPAC Name

N-(furan-2-ylmethyl)cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-2-5-9(4-1)11-8-10-6-3-7-12-10;/h3,6-7,9,11H,1-2,4-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHUCIPPKPVQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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